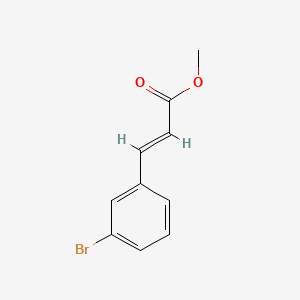

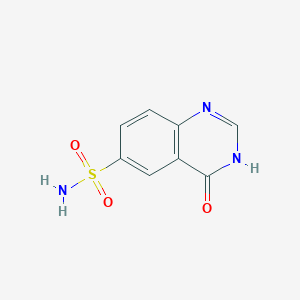

1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azetidines are saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom . They are liquid at room temperature with a strong odor of ammonia and are strongly basic compared to most secondary amines . The compound you mentioned seems to be a derivative of azetidine, with additional functional groups attached to it.

Chemical Reactions Analysis

The chemical reactions involving “1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile” would depend on the specific functional groups present in the compound. Azetidines in general can participate in a variety of chemical reactions due to their ring strain and basicity .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile” would depend on its specific structure. Azetidines are generally liquids at room temperature and have a strong odor of ammonia .Applications De Recherche Scientifique

Synthesis and Reactions

- The direct cyclization of related compounds has led to the synthesis of 1-amino-2,2-dimethylcyclopropane-1-carbonitrile and its derivatives, showcasing a route to functionalized cyclopropanes and azetidine derivatives. These processes include remarkable rearrangements into azetidine and oxazine derivatives, highlighting the chemical versatility of such compounds (Aelterman et al., 1999).

Three-Component Reactions

- A novel stereospecific three-component reaction of aziridines and azetidines with arynes and acetonitrile developed N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. These are precursors and congeners of bioactive compounds, demonstrating the utility of these structures in medicinal chemistry (Stephens et al., 2013).

Antiviral Applications

- The synthesis of Pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives from related precursors for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1) indicates the potential of these compounds in therapeutic applications (Shamroukh et al., 2007).

Catalytic Applications

- Research into the catalytic polymerization of cyclic amines, specifically azetidine, reveals its transformation into polymers with various amino functions. This highlights azetidine's role in polymer chemistry and potential applications in materials science (Schacht & Goethals, 1974).

Enantioselective Biotransformations

- The enantioselective biotransformations of racemic azetidine-2-carbonitriles catalyzed by Rhodococcus erythropolis AJ270 whole cell catalyst, yielding azetidine-2-carboxylic acids and their amide derivatives, demonstrate the enantioselective potential of microbial catalysis in producing chiral compounds (Leng et al., 2009).

Propriétés

IUPAC Name |

1-(3,3-dimethylbutanoyl)azetidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-10(2,3)4-9(13)12-6-8(5-11)7-12/h8H,4,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWCNUGZJJUNMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CC(C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2942232.png)

![2,5-difluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2942238.png)

![(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B2942244.png)

![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride](/img/structure/B2942245.png)

![3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol](/img/structure/B2942247.png)

![4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2942249.png)